molecular formula C22H26N2O3 B2452247 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide CAS No. 951505-82-1

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B2452247
CAS No.: 951505-82-1
M. Wt: 366.461
InChI Key: QVIXAUAMDWYSEM-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a synthetic small molecule belonging to the class of tetrahydroquinoline acetamide derivatives. Compounds within this structural class have been investigated in scientific research for their potential biological activities. For instance, structurally related N-substituted acetamide derivatives bearing the tetrahydroquinolin-2-one scaffold have been reported in published studies to exhibit antiproliferative activities against a panel of human cancer cell lines . The molecular architecture, which incorporates a phenoxyacetamide group linked to a nitrogen-containing heterocycle, is often explored in medicinal chemistry for designing potential enzyme inhibitors or receptor ligands. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments and analyses to determine the compound's specific properties, applications, and mechanism of action for their particular field of study. Please refer to the product's Certificate of Analysis for specific data on identity and purity.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-4-12-24-20-10-9-18(14-17(20)8-11-22(24)26)23-21(25)15-27-19-7-5-6-16(2)13-19/h5-7,9-10,13-14H,3-4,8,11-12,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIXAUAMDWYSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound that has attracted attention for its potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC22H26N2O3
Molecular Weight366.46 g/mol
LogP4.4262
Polar Surface Area46.17 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially leading to anticancer effects.
  • Receptor Modulation : It can modulate the activity of certain receptors that play crucial roles in cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of tetrahydroquinoline derivatives. For example:

  • Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines including KB (human oral cancer), DLD (colorectal cancer), and HepG2 (hepatocellular carcinoma) cells .
  • Mechanistic Insights : The structure-activity relationship (SAR) studies indicated that modifications in the side chain significantly affect the anticancer potency. Compounds with longer alkyl chains or additional functional groups showed enhanced activity against tumor cells .

Antimicrobial Activity

The antimicrobial properties of similar tetrahydroquinoline derivatives have also been explored:

  • Inhibition Studies : Compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated promising antimicrobial activity .

Case Study 1: Anticancer Effects in Vivo

A recent study evaluated the in vivo efficacy of a related tetrahydroquinoline derivative in a mouse model of breast cancer. The compound was administered at varying doses over four weeks. Results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of this class of compounds against clinical isolates of pathogens resistant to standard antibiotics. The study revealed that certain derivatives demonstrated superior activity compared to traditional treatments, highlighting their potential role in addressing antibiotic resistance .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide exhibit promising anticancer activity. For instance, in vitro studies have shown that similar quinoline derivatives can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways, such as topoisomerases and protein kinases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been shown to inhibit enzymes that play crucial roles in metabolic pathways associated with diseases such as diabetes and Alzheimer's disease. For example, it may act as an inhibitor of acetylcholinesterase, which is relevant for treating neurodegenerative disorders .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. A common synthesis method includes the condensation of 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline with 3-methylphenoxyacetic acid under basic conditions. This process can be scaled for industrial production using continuous flow reactors to enhance efficiency .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinoline derivatives similar to this compound and tested their efficacy against human cancer cell lines HCT116 and MCF7. The results indicated that certain derivatives had IC50 values ranging from 1.9 to 7.52 µg/mL, demonstrating significant antiproliferative activity .

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial potential of related compounds found that derivatives exhibited effective inhibition against common bacterial strains with MIC values below 256 µg/mL. This suggests a viable path for developing new antibiotics based on this chemical scaffold .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

Reagent/ConditionsProductMechanismSource
Ethanolamine (NH₂CH₂CH₂OH)Formation of secondary amide via amine attack at carbonyl carbonBase-catalyzed nucleophilic substitution
Hydroxide ions (NaOH/H₂O)Hydrolysis to carboxylic acid and 6-amino-tetrahydroquinoline derivativeAcid- or base-catalyzed hydrolysis

This reactivity is critical for prodrug design, enabling controlled release of active metabolites in physiological environments.

Oxidation of the Tetrahydroquinoline Moiety

The tetrahydroquinoline ring undergoes oxidation to form aromatic quinoline derivatives. Experimental protocols include:

Oxidizing AgentConditionsProductYieldReference
(Diacetoxyiodo)benzeneO₂ atmosphere, 20 W blue LED, RT2-Oxo-1,2-dihydroquinoline derivative72%*
KMnO₄ (acidic)Reflux in H₂SO₄Quinoline-2,3-dioneN/A†

*Yield reported for analogous tetrahydroquinoline oxidation .
†Predicted based on analogous quinoline oxidation chemistry.

Electrophilic Aromatic Substitution (EAS)

The 3-methylphenoxy group directs electrophiles to specific positions:

ReactionReagentsPosition SubstitutedOutcome
NitrationHNO₃/H₂SO₄Para to phenoxy groupNitro derivative with enhanced polarity
SulfonationSO₃/H₂SO₄Meta to methyl groupSulfonic acid derivative (water-soluble)

Steric hindrance from the methyl group reduces reactivity at ortho positions.

Reductive Amination of the Oxo Group

The 2-oxo group in the tetrahydroquinoline core can be converted to an amine:

ReductantConditionsProductApplication
NaBH₄/NH₄OAcMethanol, RT2-Amino-tetrahydroquinoline derivativeBioactive intermediate synthesis

Photochemical Reactions

Visible-light-mediated transformations leverage the compound’s electron-donor-acceptor (EDA) complex capability:

ConditionsOutcomeMechanism
Blue LED (450 nm) with I₂C–H bond functionalization at C4 positionRadical chain propagation via EDA

Comparative Reactivity with Structural Analogs

The 3-methylphenoxy group confers distinct reactivity compared to other derivatives:

DerivativeKey Structural DifferenceReactivity Profile
4-Methylphenoxy analogMethyl group at para positionFaster EAS due to reduced steric effects
2-Chloroacetamide analogChlorine substituentEnhanced electrophilicity at carbonyl

Q & A

Basic: What are the standard synthetic pathways for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide?

The synthesis typically involves:

  • Stepwise functionalization of the tetrahydroquinoline core (e.g., alkylation at the 1-position with a butyl group via nucleophilic substitution under controlled pH and temperature) .
  • Acetamide coupling : Reaction of the intermediate 6-amino-tetrahydroquinolin-2-one with 2-(3-methylphenoxy)acetyl chloride in dichloromethane (DCM) using Na₂CO₃ as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (e.g., silica gel with gradients of MeOH/CH₂Cl₂) and recrystallization from ethyl acetate to achieve >95% purity .
    Key considerations : Optimal reaction time (3–24 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to acyl chloride) to minimize side products .

Advanced: How can regioselectivity challenges during alkylation of the tetrahydroquinoline core be addressed?

Regioselectivity in introducing the butyl group at the 1-position is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, ensuring alkylation at the less sterically hindered 1-position .
  • Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency in biphasic systems .
  • Temperature control : Lower temperatures (0–5°C) reduce competing reactions at the 3-position .
    Validation : Monitor intermediates via LC-MS and ¹H NMR to confirm regiochemical outcomes .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify protons on the tetrahydroquinoline core (δ 1.2–1.5 ppm for butyl CH₃; δ 7.1–7.4 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹) .

Advanced: How can conflicting bioactivity data from structural analogs be resolved?

Contradictions in biological activity (e.g., varying IC₅₀ values) may arise from:

  • Subtle structural differences : Compare analogs with/without the 3-methylphenoxy group using molecular docking to assess target binding affinity .
  • Assay variability : Standardize in vitro protocols (e.g., cell line selection, incubation time) across studies .
  • Metabolic stability : Evaluate pharmacokinetic profiles (e.g., microsomal half-life) to distinguish intrinsic activity from bioavailability effects .

Basic: What are the primary computational methods for predicting this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the amide linkage and tetrahydroquinoline C=O group to predict hydrolysis susceptibility .
  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., enzyme active sites) to prioritize synthesis of high-affinity derivatives .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

  • Intermediate stabilization : Protect the 6-amino group of tetrahydroquinoline with Boc before alkylation to prevent side reactions .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acyl chloride formation) to improve scalability and yield .
  • Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading) systematically .

Basic: How is the compound’s stability assessed under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation products via HPLC-MS .
  • Light/heat stress testing : Expose to 40°C/75% RH for 4 weeks to evaluate solid-state stability .

Advanced: What in vivo models are suitable for studying its pharmacokinetics?

  • Rodent models : Administer IV/oral doses to calculate bioavailability (%F) and tissue distribution .
  • PBPK modeling : Integrate in vitro ADME data (e.g., hepatocyte clearance) to predict human pharmacokinetics .

Basic: How are impurities identified and quantified during synthesis?

  • HPLC-DAD/ELSD : Detect and quantify byproducts (e.g., unreacted starting materials) using reverse-phase C18 columns .
  • NMR spiking : Add authentic impurity standards to confirm peak assignments .

Advanced: What mechanistic insights explain its activity against [specific target]?

  • Target engagement assays : Use surface plasmon resonance (SPR) to measure binding kinetics (Kd, kon/koff) .
  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes to guide structure-based optimization .

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